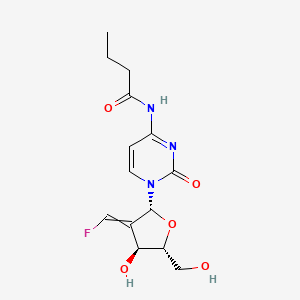
N-Butanoyl-2'-deoxy-2'-(fluoromethylidene)cytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butanoyl-2’-deoxy-2’-(fluoromethylidene)cytidine is a synthetic nucleoside analog with the molecular formula C14H18FN3O5 . This compound is part of a class of modified nucleosides that have been developed to enhance the stability and functionality of nucleic acids for various applications in research and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butanoyl-2’-deoxy-2’-(fluoromethylidene)cytidine typically involves the modification of natural nucleosides. . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired modifications.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve multiple steps of purification, including crystallization and chromatography, to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-Butanoyl-2’-deoxy-2’-(fluoromethylidene)cytidine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the nucleoside.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted nucleosides .
Scientific Research Applications
N-Butanoyl-2’-deoxy-2’-(fluoromethylidene)cytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids.
Biology: This compound is utilized in studies involving nucleic acid stability and function.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents
Mechanism of Action
The mechanism of action of N-Butanoyl-2’-deoxy-2’-(fluoromethylidene)cytidine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluoromethylidene group enhances the stability of the nucleoside, making it resistant to enzymatic degradation. This allows the compound to effectively inhibit nucleic acid synthesis, which is crucial for its antiviral and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2’-fluoroarabinonucleic acid (FANA): Similar in structure but lacks the butanoyl group.
2’-Deoxy-2’-fluoro-2’-C-methylcytidine: Another fluorinated nucleoside with antiviral properties
Uniqueness
N-Butanoyl-2’-deoxy-2’-(fluoromethylidene)cytidine is unique due to the presence of both the butanoyl and fluoromethylidene groups, which confer enhanced stability and functionality compared to other similar compounds. This makes it particularly useful in applications requiring high stability and resistance to enzymatic degradation .
Properties
CAS No. |
873553-06-1 |
|---|---|
Molecular Formula |
C14H18FN3O5 |
Molecular Weight |
327.31 g/mol |
IUPAC Name |
N-[1-[(2R,4S,5R)-3-(fluoromethylidene)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide |
InChI |
InChI=1S/C14H18FN3O5/c1-2-3-11(20)16-10-4-5-18(14(22)17-10)13-8(6-15)12(21)9(7-19)23-13/h4-6,9,12-13,19,21H,2-3,7H2,1H3,(H,16,17,20,22)/t9-,12+,13-/m1/s1 |
InChI Key |
NRKDNBKQRSOWOA-JIMOISOXSA-N |
Isomeric SMILES |
CCCC(=O)NC1=NC(=O)N(C=C1)[C@H]2C(=CF)[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CCCC(=O)NC1=NC(=O)N(C=C1)C2C(=CF)C(C(O2)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















